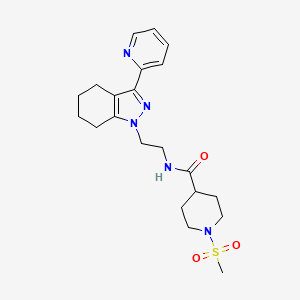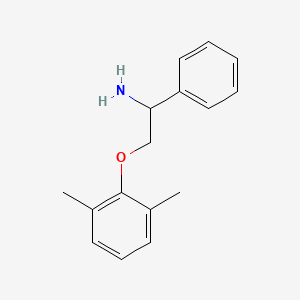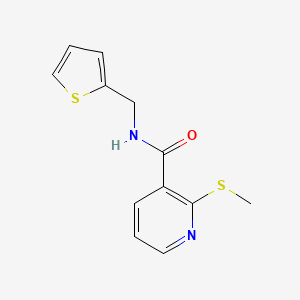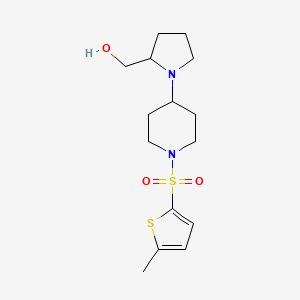
4-butoxy-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-butoxy-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with potential biological activities, which can provide insights into the general class of compounds to which the compound belongs. Benzamides are a class of compounds known for their diverse biological activities, including antitumor, anti-inflammatory, and enzyme inhibition properties .
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step reactions starting from commercially available raw materials. For instance, the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide was achieved through a six-step process with an overall yield of more than 30%, which included key steps such as ring-closing, reduction, and acylation reactions . Similarly, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides were synthesized in one step from the reaction of methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using techniques such as X-ray diffraction, IR spectroscopy, and NMR. For example, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction, indicating that the molecule crystallizes in a triclinic system . The geometrical parameters obtained from XRD studies are in good agreement with those calculated using density functional theory (DFT) .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions due to their functional groups. The papers provided do not detail specific reactions for "4-butoxy-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide," but they do discuss the synthesis and modifications of similar compounds, which involve reactions such as acylation, substitution, and ring formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their biological applications. The papers discuss the characterization of these compounds using NMR, IR, and mass spectrometry, which helps in understanding their properties . Additionally, the antioxidant properties of benzamide derivatives can be determined using assays like the DPPH free radical scavenging test .
科学的研究の応用
Synthesis and Polymer Applications
Compounds structurally similar to 4-butoxy-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide have been utilized in the synthesis of new polyamides with specific thermal and mechanical properties. For example, polyamides synthesized from dicarboxylic acids and various aromatic diamines exhibit noncrystalline structures, high solubility in polar solvents, and the ability to form transparent, flexible, and tough films. These materials are noted for their thermal stability, with glass transition temperatures mostly above 200°C and weight loss temperatures exceeding 480°C, making them suitable for high-performance applications in materials science (Hsiao et al., 2000).
Antitumor and Bioactive Compound Development
Benzamide derivatives have shown potential in the development of bioactive compounds, including antitumor agents. Synthesis processes involving benzamide structures aim to explore their biological activities. For instance, certain benzamide compounds have been synthesized with the intention of evaluating their antitumor effects, leveraging structural modifications to enhance bioactivity and efficacy (Bin, 2015).
Epoxy Resin Modification for Acid-Degradability
Hexahydro-s-triazine derivatives, which are acid-sensitive compounds, have been used to synthesize acid-degradable epoxy resins. This research demonstrates the potential of structurally related benzamide compounds in creating materials that can degrade in response to specific environmental stimuli, offering potential benefits for recyclability and sustainability in material science (You et al., 2017).
Neuroprotective and Therapeutic Agents
The synthesis and evaluation of biaryl derivatives, including those with benzamide structures, have identified potent and selective inhibitors of monoamine oxidase B (MAO-B), which are of interest for Parkinson's disease therapy. These compounds have shown not only significant MAO-B inhibitory activity but also neuroprotective effects in animal models, suggesting their potential as therapeutic agents for neurodegenerative diseases (Yeon et al., 2018).
Advanced Drug Delivery Systems
Benzamide derivatives have also been explored for their potential in creating advanced drug delivery systems. For example, the ultrasound-assisted synthesis of certain benzamide compounds has shown promising anti-tubercular activity, highlighting the role these compounds can play in developing more effective treatments for infectious diseases (Nimbalkar et al., 2018).
作用機序
Target of Action
The primary target of the compound 4-butoxy-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
4-butoxy-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide interacts with its targets, the GIRK channels, by activating them . This activation results in changes in the cell’s excitability .
Biochemical Pathways
The activation of GIRK channels by 4-butoxy-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide affects the GPCR signaling pathways . The downstream effects of this interaction include changes in the excitability of cells .
Pharmacokinetics
Compounds similar to it have shown improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The molecular and cellular effects of the action of 4-butoxy-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide include changes in the excitability of cells . This is due to the activation of GIRK channels, which are key effectors in GPCR signaling pathways .
特性
IUPAC Name |
4-butoxy-N-butyl-N-(1,1-dioxothiolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4S/c1-3-5-12-20(17-11-14-25(22,23)15-17)19(21)16-7-9-18(10-8-16)24-13-6-4-2/h7-10,17H,3-6,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFPBTGFGCAEMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)OCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[[1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2502576.png)
![(3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2,7(9aH,9bH)-dione hydrate](/img/structure/B2502578.png)
![N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2502579.png)

![4-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2502582.png)
![3-ethyl-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2502585.png)
![(E)-4-(Dimethylamino)-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-enamide](/img/structure/B2502588.png)


![2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2502592.png)
